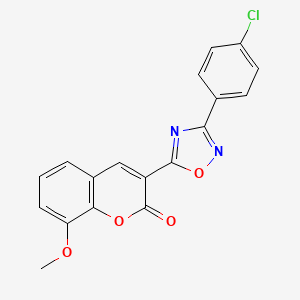

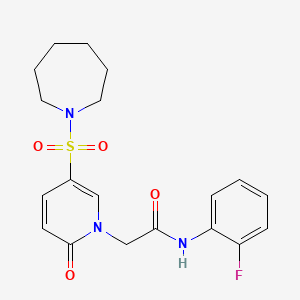

![molecular formula C19H17BrN2O2 B2984168 3-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898454-47-2](/img/structure/B2984168.png)

3-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinoline ring, followed by the introduction of the benzamide group. The bromine atom could be introduced through a halogenation reaction .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could be replaced with other groups in a substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its structure. For example, the presence of the bromine atom could increase its density and boiling point .Scientific Research Applications

Antibacterial Activity

One research avenue explores the antibacterial potential of novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, designed through molecular hybridization approaches. These compounds have been synthesized and shown effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli, highlighting their potential as antibacterial agents (Largani et al., 2017).

Polymorphism in Pharmaceuticals

Research into the polymorphs of related compounds, such as 4-nitro-N-(quinolin-8-yl)benzamide, reveals insights into how different crystal structures (polymorphs) can influence the physical properties of pharmaceutical compounds. This is crucial for understanding the stability, solubility, and bioavailability of drugs (Khakhlary & Baruah, 2014).

Synthesis of Pyrroloquinolines

Another significant application is in the synthesis methodologies for pyrroloquinolines, a structural motif found in many biologically active compounds. Studies describe various synthetic routes, including palladium-catalyzed reactions and intramolecular Friedel–Crafts cyclization, to create pyrroloquinoline derivatives. These methods underscore the importance of these compounds in drug discovery and development (Moon et al., 2015).

Antiproliferative Agents

The exploration of pyridone-annelated isoindigos for their antiproliferative activities against various cancer cell lines demonstrates the potential of related compounds in cancer therapy. Some derivatives have shown selective and strong activities, indicating their promise as anticancer agents (Saleh et al., 2014).

Domino Reactions for Functionalized Derivatives

Efficient synthesis of highly functionalized 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones via domino reactions showcases the versatility of these compounds in creating diverse molecular architectures. This is crucial for developing new drugs with tailored properties for better therapeutic outcomes (Wang et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-bromo-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O2/c1-11-16-10-15(21-18(23)13-4-2-6-14(20)8-13)9-12-5-3-7-22(17(12)16)19(11)24/h2,4,6,8-11H,3,5,7H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGLVTFAISSPEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Iodo-3-(propan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B2984085.png)

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2984092.png)

![4-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid](/img/structure/B2984095.png)

![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2984096.png)

![N-(4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-yl)prop-2-enamide](/img/structure/B2984100.png)

![N-[[4-(Propan-2-yloxymethyl)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2984101.png)

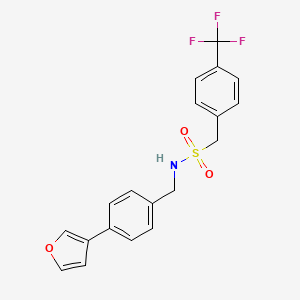

![N-[(E)-(2-fluorophenyl)methylidene]-5-isoquinolinamine](/img/structure/B2984104.png)

![1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2984106.png)